molecular formula C10H12N4NaO5S B022272 Tazobactam sódico CAS No. 89785-84-2

Tazobactam sódico

Número de catálogo: B022272
Número CAS: 89785-84-2
Peso molecular: 323.28 g/mol
Clave InChI: ZUNWFYFXHGWFRA-QVUDESDKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Pharmacological Properties

  • Mechanism of Action : Tazobactam irreversibly binds to β-lactamase enzymes, preventing them from hydrolyzing the β-lactam ring of antibiotics. This action enhances the antibacterial activity of co-administered antibiotics against resistant strains .
  • Spectrum of Activity : When combined with piperacillin, tazobactam is effective against a wide range of gram-positive and gram-negative bacteria, including anaerobes. It is particularly useful for treating polymicrobial infections .

Clinical Applications

Tazobactam sodium is utilized in various clinical settings:

  • Infectious Diseases : It is indicated for the treatment of:
    • Lower respiratory tract infections
    • Urinary tract infections (both complicated and uncomplicated)
    • Intra-abdominal infections
    • Skin and skin structure infections
    • Bacterial septicemia
    • Polymicrobial infections where both gram-positive and gram-negative organisms are suspected .
  • Specific Conditions : Tazobactam is also effective for:
    • Complicated intra-abdominal infections (cIAI) when used with metronidazole.
    • Complicated urinary tract infections (cUTI), including pyelonephritis.
    • Hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) .

Case Studies and Research Findings

  • Effectiveness in Mixed Infections : A study demonstrated that tazobactam-piperacillin was effective in treating polymicrobial infections in patients with severe sepsis, showcasing its utility as a first-line therapy when causative organisms are not yet identified .
  • Resistance Patterns : Research indicates that the combination of tazobactam with piperacillin significantly reduces resistance rates among Enterobacteriaceae due to its ability to inhibit common β-lactamases such as SHV-1 and TEM .
  • Surgical Infections : In a clinical trial involving patients undergoing surgery for complicated intra-abdominal infections, those treated with tazobactam-piperacillin showed improved outcomes compared to those receiving other antibiotic regimens. The study highlighted its role in reducing postoperative infection rates .

Data Table: Summary of Clinical Applications

Infection TypeIndicationCombination Used
Lower Respiratory Tract InfectionsSuspected bacterial pneumoniaPiperacillin + Tazobactam
Urinary Tract InfectionsComplicated UTIsPiperacillin + Tazobactam
Intra-Abdominal InfectionsPolymicrobial intra-abdominal infectionsPiperacillin + Metronidazole
Skin and Skin Structure InfectionsDiabetic foot infectionsPiperacillin + Tazobactam
Bacterial SepticemiaSevere sepsisPiperacillin + Tazobactam

Análisis Bioquímico

Biochemical Properties

Tazobactam sodium plays a crucial role in biochemical reactions by inhibiting the action of bacterial beta-lactamases, especially those belonging to the SHV-1 and TEM groups . It interacts with these enzymes and prevents the breakdown of other antibiotics by beta-lactamase enzyme-producing organisms . The nature of these interactions involves the binding of Tazobactam to beta-lactamase at or near its activation site, thereby permanently inhibiting enzymatic activity .

Cellular Effects

The effects of Tazobactam sodium on various types of cells and cellular processes are primarily related to its ability to prevent the degradation of antibiotics, thereby enhancing their efficacy

Molecular Mechanism

Tazobactam sodium exerts its effects at the molecular level by inhibiting the action of bacterial beta-lactamases . It contains a beta-lactam ring that binds strongly to beta-lactamase at or near its activation site, thereby permanently inhibiting enzymatic activity . This inhibition prevents the breakdown of other antibiotics, resulting in increased efficacy .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Tazobactam sodium in animal models are limited, it has been observed that a dose of 12/1.5 g/24 h as a continuous infusion is sufficient to reach a Tazobactam concentration above the target . Potential toxic levels were reached in a significant percentage of the population with higher doses .

Metabolic Pathways

Tazobactam sodium is involved in the metabolic pathway related to the inhibition of bacterial beta-lactamases

Transport and Distribution

The transport and distribution of Tazobactam sodium within cells and tissues are primarily related to its role as a beta-lactamase inhibitor

Análisis De Reacciones Químicas

Tipos de Reacciones: El tazobactam sódico experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución.

Reactivos y Condiciones Comunes:

Productos Principales: El producto principal formado a partir de estas reacciones es el propio this compound, que es un compuesto estable utilizado en formulaciones farmacéuticas.

Actividad Biológica

Tazobactam sodium is a potent β-lactamase inhibitor primarily used in combination with other antibiotics, notably piperacillin, to enhance their efficacy against resistant bacterial strains. This article delves into the biological activity of tazobactam sodium, focusing on its mechanism of action, clinical applications, and relevant research findings.

Tazobactam sodium functions primarily as a β-lactamase inhibitor , which prevents the breakdown of β-lactam antibiotics by bacterial enzymes. It irreversibly binds to various β-lactamases, including those from the OHIO-1, SHV-1, and TEM groups, thereby broadening the spectrum of activity of co-administered antibiotics like piperacillin. While tazobactam itself exhibits minimal antibacterial activity, its role in inhibiting β-lactamase enzymes is crucial for overcoming resistance in bacteria that would otherwise degrade β-lactam antibiotics .

Combination Therapy

The combination of piperacillin and tazobactam (commonly marketed as Tazocin) is particularly effective against a range of gram-positive and gram-negative bacteria. Clinical studies have demonstrated that this combination is superior to other antibiotic regimens in treating infections such as respiratory tract infections in elderly patients. For instance, a study reported a total effective rate of 94.59% for piperacillin/tazobactam compared to 75.68% for cefoperazone/sulbactam .

Case Studies

  • Pneumonitis Induced by Piperacillin/Tazobactam : A case study involving a 46-year-old male patient highlighted the potential adverse effects associated with piperacillin/tazobactam therapy, specifically pneumonitis. This emphasizes the need for careful monitoring during treatment .
  • Severe Hypokalemia : Another case reported severe hypokalemia in a pediatric patient receiving piperacillin/tazobactam, underscoring the importance of electrolyte monitoring during therapy .

Pharmacokinetics

Tazobactam is administered intravenously and achieves peak plasma concentrations rapidly. Its pharmacokinetic profile allows it to act synergistically with piperacillin, enhancing the overall antibacterial effect while maintaining similar elimination half-lives .

Research Findings

StudyFindings
Zaki et al. (2020)Reported cases of severe hypokalemia induced by piperacillin/tazobactam therapy; emphasized monitoring serum electrolytes during treatment .
Clinical ComparisonPiperacillin/tazobactam demonstrated higher efficacy than cefoperazone/sulbactam in treating respiratory infections in elderly patients .
Drug Interaction StudyShowed that tazobactam does not induce chromosomally-mediated β-lactamases at therapeutic concentrations .

Propiedades

Número CAS

89785-84-2

Fórmula molecular

C10H12N4NaO5S

Peso molecular

323.28 g/mol

Nombre IUPAC

sodium;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C10H12N4O5S.Na/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h2-3,7-8H,4-5H2,1H3,(H,16,17);/t7-,8+,10+;/m1./s1

Clave InChI

ZUNWFYFXHGWFRA-QVUDESDKSA-N

SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3.[Na+]

SMILES isomérico

C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na]

SMILES canónico

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na]

Key on ui other cas no.

89785-84-2

Pictogramas

Irritant; Health Hazard

Sinónimos

(2S,3S,5R)-3-Methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid 4,4-dioxide Sodium Salt;  YTR-830;  CL-307579; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tazobactam sodium
Reactant of Route 2
Tazobactam sodium
Reactant of Route 3
Tazobactam sodium
Reactant of Route 4
Tazobactam sodium
Reactant of Route 5
Tazobactam sodium
Reactant of Route 6
Tazobactam sodium
Customer
Q & A

Q1: How does tazobactam sodium interact with its target and what are the downstream effects?

A1: Tazobactam sodium is a β-lactamase inhibitor that irreversibly binds to and inactivates β-lactamases, enzymes produced by some bacteria to hydrolyze β-lactam antibiotics [, ]. This inhibition prevents the degradation of β-lactam antibiotics like piperacillin, cefoperazone, and ceftriaxone, allowing them to effectively target and inhibit bacterial cell wall synthesis, ultimately leading to bacterial death [, , ].

Q2: What evidence exists for the in vitro and in vivo efficacy of tazobactam sodium?

A2: Studies have demonstrated the efficacy of tazobactam sodium in combination with various β-lactam antibiotics both in vitro and in vivo. In vitro studies have shown synergistic antibacterial activity against a range of bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [, , ]. In vivo studies using mouse models of septicemia have demonstrated enhanced bacterial clearance and improved survival rates with tazobactam sodium-containing combinations compared to β-lactam monotherapy [, ]. Clinical trials have further confirmed the efficacy of these combinations in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and pneumonia [, , ].

Q3: Are there any known resistance mechanisms to tazobactam sodium and how does it relate to other compounds?

A3: While tazobactam sodium effectively inhibits many β-lactamases, some bacteria have developed resistance mechanisms. These mechanisms include the production of modified β-lactamases with reduced affinity for tazobactam sodium or increased expression of these enzymes []. Resistance to tazobactam sodium is often associated with cross-resistance to other β-lactamase inhibitors like sulbactam and clavulanate [, ]. Researchers are continually investigating novel β-lactamase inhibitors and combination therapies to overcome emerging resistance.

Q4: What is the molecular formula, weight, and spectroscopic data of tazobactam sodium?

A4: Tazobactam sodium (C10H11N4NaO5S) possesses a molecular weight of 322.27 g/mol. Detailed spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), can be found in the literature and drug information resources.

Q5: What are the pharmacokinetic (PK) properties of tazobactam sodium?

A6: Tazobactam sodium exhibits rapid absorption following intravenous administration. It demonstrates a short half-life and is primarily eliminated through renal excretion [, , ]. Detailed PK parameters, such as volume of distribution, clearance, and bioavailability, can vary depending on the specific formulation and the co-administered β-lactam antibiotic.

Q6: What are the common formulations and routes of administration for tazobactam sodium?

A7: Tazobactam sodium is not administered as a single agent; it is always formulated with a β-lactam antibiotic. Common formulations include powder for injection and freeze-dried powder for injection [, ]. These formulations are typically administered intravenously, ensuring optimal bioavailability and rapid attainment of therapeutic drug levels.

Q7: What strategies are employed to improve the stability, solubility, or bioavailability of tazobactam sodium formulations?

A8: Several strategies are employed to enhance tazobactam sodium formulations. Utilizing a disodium hydrogen phosphate-sodium dihydrogen phosphate buffer pair in freeze-drying processes can help stabilize piperacillin sodium and tazobactam sodium while preventing carbon dioxide formation []. Researchers have also explored techniques such as the use of macroporous absorption resin for refining tazobactam sodium, achieving purities over 99.8% and enhancing stability [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.